molecular formula C12H8Cl2N2O2 B13083531 2-(4-(3,4-Dichlorophenyl)pyrimidin-5-yl)acetic acid

2-(4-(3,4-Dichlorophenyl)pyrimidin-5-yl)acetic acid

Cat. No.: B13083531
M. Wt: 283.11 g/mol
InChI Key: YRZNECUPVPPLOK-UHFFFAOYSA-N
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Description

2-(4-(3,4-Dichlorophenyl)pyrimidin-5-yl)acetic acid is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 3,4-dichlorophenyl group and an acetic acid moiety. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3,4-Dichlorophenyl)pyrimidin-5-yl)acetic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3,4-dichlorobenzaldehyde with a suitable pyrimidine precursor in the presence of a base such as potassium carbonate. The reaction mixture is then heated to promote the formation of the desired product. The resulting intermediate is further reacted with acetic anhydride to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3,4-Dichlorophenyl)pyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(3,4-Dichlorophenyl)pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(4-(3,4-Dichlorophenyl)pyrimidin-5-yl)acetic acid can be compared with other pyrimidine derivatives such as:

  • 2-(4-(3,5-Dichlorophenyl)pyrimidin-5-yl)acetic acid
  • 2-(4-(3,4-Difluorophenyl)pyrimidin-5-yl)acetic acid
  • 2-(4-(3,4-Dimethoxyphenyl)pyrimidin-5-yl)acetic acid

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can influence their chemical reactivity, biological activity, and potential applications. For instance, the dichloro-substituted compound may exhibit different pharmacological properties compared to the difluoro- or dimethoxy-substituted analogs.

Properties

Molecular Formula

C12H8Cl2N2O2

Molecular Weight

283.11 g/mol

IUPAC Name

2-[4-(3,4-dichlorophenyl)pyrimidin-5-yl]acetic acid

InChI

InChI=1S/C12H8Cl2N2O2/c13-9-2-1-7(3-10(9)14)12-8(4-11(17)18)5-15-6-16-12/h1-3,5-6H,4H2,(H,17,18)

InChI Key

YRZNECUPVPPLOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=NC=C2CC(=O)O)Cl)Cl

Origin of Product

United States

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